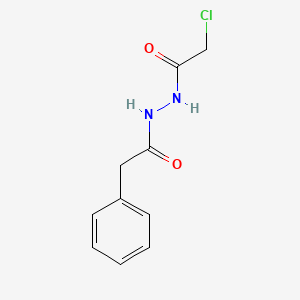

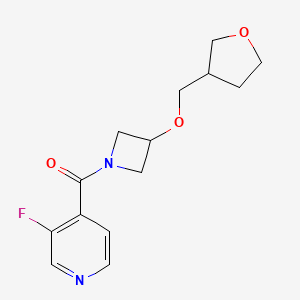

![molecular formula C11H12S B2458139 Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane CAS No. 98585-81-0](/img/structure/B2458139.png)

Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are organic compounds and the simplest members of the bicyclic bridged compounds family . They are hydrocarbons with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCPs are highly strained molecules . In 2012, BCPs were demonstrated to be bioisosteres of the phenyl ring .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules . The structure of “Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane” specifically includes a phenylsulfanyl group attached to the BCP core .Chemical Reactions Analysis

BCPs have been used in various applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Aplicaciones Científicas De Investigación

Molecular Rods and Rotors: BCP derivatives serve as molecular rods and rotors due to their unique three-dimensional character. Researchers have explored their use in constructing functional materials with tailored properties .

Supramolecular Linker Units: BCP-based compounds can act as supramolecular linker units, connecting different components in complex materials. Their rigid structure and tunable properties make them valuable in designing novel materials .

Liquid Crystals: BCP derivatives have been studied for their liquid crystalline behavior. Their ability to form ordered phases makes them interesting candidates for liquid crystal displays and other optoelectronic applications .

FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors utilize BCP-based molecules to detect molecular interactions. These sensors play a crucial role in biological and chemical sensing applications .

Metal–Organic Frameworks (MOFs): BCP derivatives have been explored as building blocks for MOFs. Their rigid framework and functional groups contribute to MOF stability and porosity, enabling applications in gas storage, catalysis, and drug delivery .

Bioisosteric Applications in Drug Discovery

BCP motifs have gained prominence in drug discovery due to their bioisosteric properties. Here’s how they contribute:

Internal Alkyne Bioisostere: BCP serves as a valuable bioisostere for internal alkynes. Replacing alkynes with BCP fragments in drug molecules can enhance their metabolic stability, solubility, and clinical success .

Tert-Butyl Group Bioisostere: BCP can replace tert-butyl groups in drug candidates. This substitution improves the “developability” of oral drugs by increasing the fraction of sp3-hybridized carbon atoms (Fsp3) .

Mono-Substituted/1,4-Disubstituted Arene Bioisostere: BCP fragments mimic aryl rings, making them useful bioisosteres. Researchers have explored their impact on solubility, potency, and non-specific binding of lead compounds .

Synthetic Approaches and Challenges

Constructing BCP derivatives involves intricate synthetic methods. Carbene insertion into bicyclo[1.1.0]butanes and nucleophilic/radical addition across [1.1.1]propellanes are practical approaches. However, direct functionalization at the bridge positions (2, 4, 5) remains underdeveloped .

Mecanismo De Acción

Target of Action

The compound belongs to the class of bicyclo[111]pentane (BCP) derivatives, which have been extensively investigated for their applications in materials science and drug discovery .

Mode of Action

Bcp derivatives are known to add three-dimensional character and saturation to compounds, which can increase the solubility, potency, and metabolic stability of lead compounds .

Biochemical Pathways

Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

Bcp derivatives have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds .

Direcciones Futuras

The future directions in the study and application of BCPs include further exploration of their bioisosteric properties in drug discovery . There is also a need for more scalable and practical methods for the synthesis of BCPs . The development of methodology for substitution of the bridge positions in BCPs is also an area of future research .

Propiedades

IUPAC Name |

1-phenylsulfanylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12S/c1-2-4-10(5-3-1)12-11-6-9(7-11)8-11/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWEHWIGICNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane | |

CAS RN |

98585-81-0 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-1-yl(phenyl)sulphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

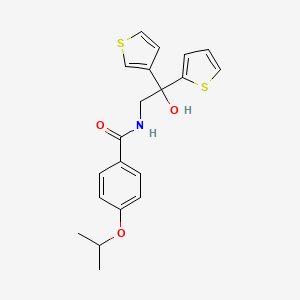

![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)

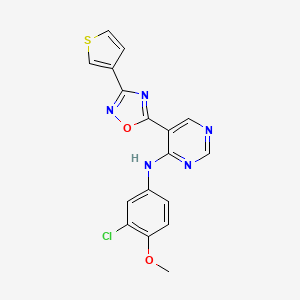

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)

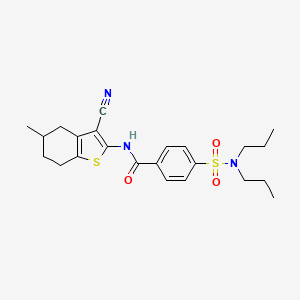

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)

![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)